molecular formula C14H17NO4 B7492246 Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate

Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate

Cat. No. B7492246
M. Wt: 263.29 g/mol
InChI Key: FUWSIYCZSSHFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate, also known as MMBC, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. MMBC has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the inhibition of dopamine reuptake, which leads to an increase in the levels of dopamine in the brain. This results in the stimulation of the central nervous system and produces effects such as increased alertness, euphoria, and energy. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also affects other neurotransmitters such as serotonin and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to increased activity in the central nervous system. This results in effects such as increased heart rate, blood pressure, and body temperature. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also produces effects such as increased alertness, euphoria, and energy.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has several advantages as a research chemical. It is easy to synthesize and purify, and its effects on the central nervous system are well-characterized. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate can be used to investigate the mechanisms of action of dopamine reuptake inhibitors and their potential therapeutic applications. However, there are also limitations to using Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate in lab experiments. Its psychoactive effects may make it difficult to control for variables such as dosage and duration of exposure. Additionally, the potential for abuse and dependence may limit its use in research settings.

Future Directions

There are several future directions for research on Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. One area of interest is the potential therapeutic applications of dopamine reuptake inhibitors such as Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. These compounds may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder, and Parkinson's disease. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors with fewer side effects and potential for abuse. Finally, research on the long-term effects of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate and other synthetic cathinones is needed to fully understand their impact on the brain and body.

Synthesis Methods

The synthesis of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the reaction of 2-methylmorpholine-4-carbonyl chloride with methyl 4-hydroxybenzoate in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has been extensively studied in the field of neuroscience and pharmacology to understand its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces stimulant effects. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has also been found to have affinity for serotonin and norepinephrine transporters, which may contribute to its psychoactive effects.

properties

IUPAC Name

methyl 4-(2-methylmorpholine-4-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-9-15(7-8-19-10)13(16)11-3-5-12(6-4-11)14(17)18-2/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWSIYCZSSHFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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